
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is a chemical compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol . This compound is characterized by the presence of a bromine atom, an amino group, and a nitrile group attached to a dihydropyridinone ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves the reaction of 3-bromo-2-oxo-1,2-dihydropyridine with an appropriate nitrile source under controlled conditions. One common method involves the use of acetonitrile as the nitrile source, with the reaction being catalyzed by a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimization of reaction conditions to maximize yield and purity, as well as the use of more efficient catalysts and solvents to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinone derivatives, while coupling reactions can produce more complex organic molecules with extended conjugation or additional functional groups .
Applications De Recherche Scientifique
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biological Research: It is used in studies investigating the biological activity of pyridinone derivatives, including their potential as antimicrobial or anticancer agents.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the amino and nitrile groups allows for interactions with various molecular targets, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-bromo-2-chloropyridine: This compound is similar in structure but contains a chlorine atom instead of a nitrile group.
Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: This compound has a methyl ester group instead of an amino group.
Uniqueness
The combination of these functional groups makes it a versatile building block in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H6BrN3O |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H6BrN3O/c8-6-3-5(10)4-11(2-1-9)7(6)12/h3-4H,2,10H2 |
Clé InChI |
OOTUKOILWOBHNM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)N(C=C1N)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


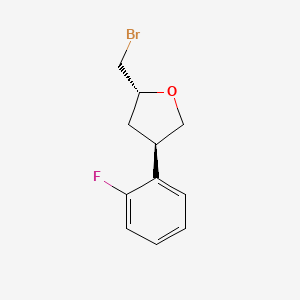
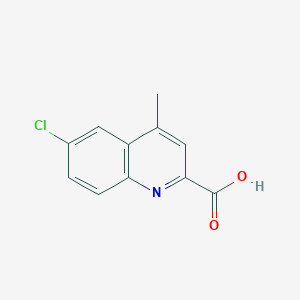
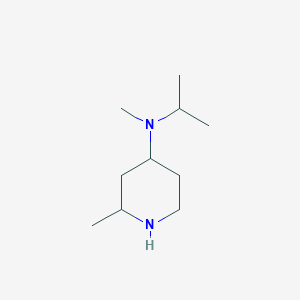
![2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
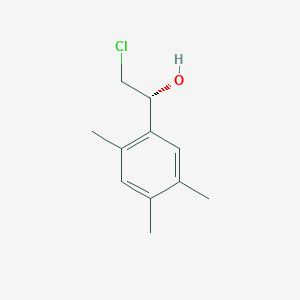
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
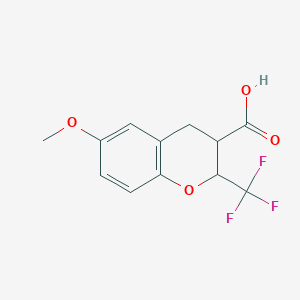
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)
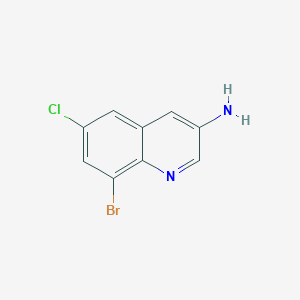

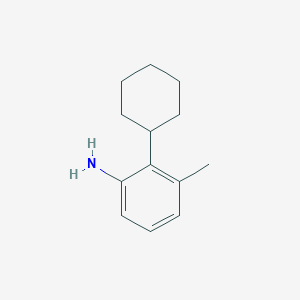
![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
